N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide
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Overview
Description
AB-PINACA N-(3-fluoropentyl) isomer: is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is characterized by the addition of a fluorine atom at the 3-position of the pentyl chain. This compound has been identified in illegal herbal products and is known for its potent psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-PINACA N-(3-fluoropentyl) isomer typically involves the reaction of 1H-indazole-3-carboxylic acid with appropriate amines and fluorinated reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: AB-PINACA N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pentyl chain can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors in the brain.
Medicine: Studied for its potential therapeutic effects and adverse health impacts.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
The mechanism of action of AB-PINACA N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. The compound acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychoactive effects, including altered perception, mood changes, and potential adverse health effects .
Comparison with Similar Compounds
- AB-PINACA N-(2-fluoropentyl) isomer
- AB-PINACA N-(4-fluoropentyl) isomer
- AB-CHMINACA
- AB-FUBINACA
- UR-144
- XLR-11
Comparison: AB-PINACA N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which can influence its binding affinity and potency at cannabinoid receptors. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, leading to variations in its effects and potential risks .
Properties
Molecular Formula |
C18H25FN4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-4-12(19)9-10-23-14-8-6-5-7-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-8,11-12,15H,4,9-10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
SNFDFYWXKBFWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |
Origin of Product |
United States |
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